
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties . This particular compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group, a methyl group, a nitro group, and a hydrazide group attached to a dichlorophenyl ring.
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of Substituents: The methyl and nitro groups can be introduced through electrophilic substitution reactions.
Attachment of the Hydrazide Group: The hydrazide group can be attached through the reaction of the pyrazole derivative with hydrazine.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide undergoes various chemical reactions:
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate . Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazoles .
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular pathways involved depend on the specific application and the target organism or system .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide can be compared with other pyrazole derivatives:
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: This compound has similar structural features but lacks the nitro and hydrazide groups, making it less reactive in certain chemical reactions.
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound is a potent and selective D-amino acid oxidase inhibitor, highlighting its unique biological activity compared to the hydrazide derivative.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a different substitution pattern, affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
86831-70-1 |
|---|---|
Formule moléculaire |
C11H9Cl2N5O3 |
Poids moléculaire |
330.12 g/mol |
Nom IUPAC |
N'-(2,5-dichlorophenyl)-5-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H9Cl2N5O3/c1-5-10(18(20)21)9(16-14-5)11(19)17-15-8-4-6(12)2-3-7(8)13/h2-4,15H,1H3,(H,14,16)(H,17,19) |
Clé InChI |
QAUYWDNUSPPEKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C(=O)NNC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



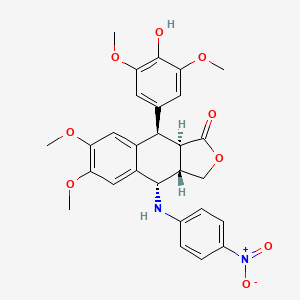
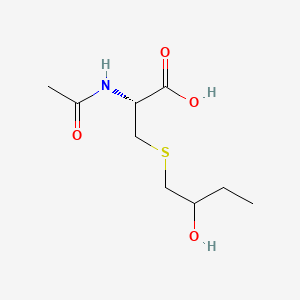
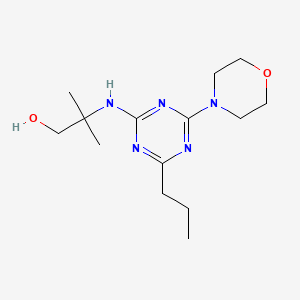

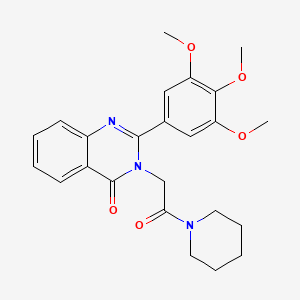
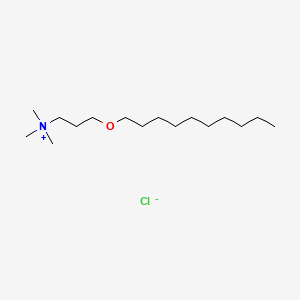
![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
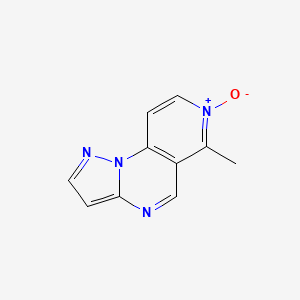
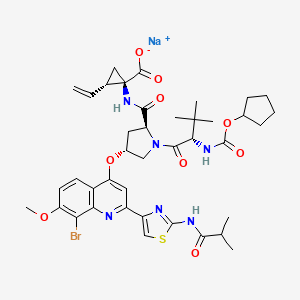

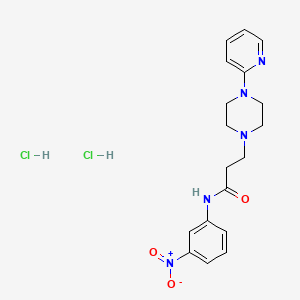
![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
